3-(Pentan-3-il)pirrolidina

Descripción general

Descripción

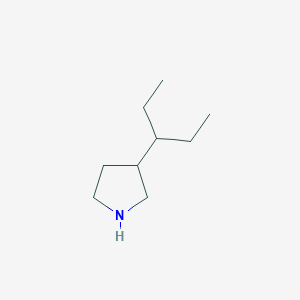

3-(Pentan-3-yl)pyrrolidine is a chemical compound with the CAS Number: 1249423-87-7 . It has a molecular weight of 141.26 . The IUPAC name for this compound is 3-(1-ethylpropyl)pyrrolidine . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 3-(Pentan-3-yl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors . Another common method is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of 3-(Pentan-3-yl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors .Physical And Chemical Properties Analysis

3-(Pentan-3-yl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 141.26 .Aplicaciones Científicas De Investigación

Inhibición de la Dipeptidil Peptidasa-4 (DPP-4)

3-(Pentan-3-il)pirrolidina: se ha identificado como un posible inhibidor de la enzima DPP-4 . Los inhibidores de la DPP-4 son una clase de hipoglucémicos orales que bloquean la enzima responsable de la inactivación de las hormonas incretinas, que participan en la regulación fisiológica de la homeostasis de la glucosa. Estos inhibidores se utilizan para tratar la diabetes mellitus tipo 2 al prolongar los niveles activos de incretinas, lo que aumenta la liberación de insulina y disminuye los niveles de glucagón en la circulación.

Antagonismo de CCR3

El compuesto se ha explorado por su papel como un nuevo antagonista de CCR3, un receptor de quimiocinas involucrado en las respuestas inflamatorias alérgicas . Al inhibir CCR3, This compound puede ayudar en el tratamiento de afecciones como el asma y la rinitis alérgica, donde la interacción CCR3-eotaxina juega un papel importante en el reclutamiento de eosinófilos al sitio inflamatorio.

Terapia contra el cáncer

En el contexto de la terapia contra el cáncer, las modificaciones del anillo de pirrolidina, como las que se encuentran en This compound, han mostrado promesa en el desarrollo de degradadores selectivos del receptor de estrógenos (SERDs) . Estos compuestos se utilizan en el tratamiento del cáncer de mama promoviendo la degradación del receptor de estrógenos, inhibiendo así la señalización del receptor y el crecimiento tumoral.

Diversidad farmacológica

El núcleo de pirrolidina, incluidos los derivados como This compound, es un andamiaje versátil en el descubrimiento de fármacos. Se ha asociado con una amplia gama de actividades farmacológicas, que incluyen antimicrobianas, antivirales, anticancerígenas, antiinflamatorias, anticonvulsivas e inhibición de enzimas . Esta diversidad lo convierte en un objetivo valioso para el desarrollo de nuevos agentes terapéuticos.

Actividades anticonvulsivas y antinociceptivas

Se han sintetizado y evaluado derivados de pirrolidina por sus actividades anticonvulsivas y antinociceptivas. Por ejemplo, los compuestos con una estructura híbrida de pirrolidina-2,5-diona se han probado in vivo y han demostrado poseer propiedades anticonvulsivas significativas .

Potencial terapéutico en diversas enfermedades

La pirrolidina y sus análogos, incluido This compound, se han identificado como que tienen potencial terapéutico en un espectro de enfermedades. Se han investigado para su uso como fungicidas, antibióticos, fármacos antiinflamatorios, fármacos reductores del colesterol, agentes antituberculosos y antitumorales .

Safety and Hazards

The safety information for 3-(Pentan-3-yl)pyrrolidine includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Direcciones Futuras

The pyrrolidine ring, including in 3-(Pentan-3-yl)pyrrolidine, is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of Action

It is known that pyrrolidine-containing compounds, such as 3,4-methylenedioxypyrovalerone (3,4-mdpv), interact with the dopamine (da) circuitry in the brain .

Mode of Action

Similar pyrrolidine-containing compounds have been shown to stimulate the dopaminergic neurotransmission . This stimulation results in an increase in extracellular dopamine levels in the striatum .

Biochemical Pathways

Related pyrrolidine-containing compounds have been shown to affect the dopaminergic and serotonergic pathways . These compounds cause an elevation of extracellular dopamine and serotonin levels in vivo .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in pyrrolidine, can modify physicochemical parameters and improve the adme/tox results for drug candidates .

Result of Action

Related pyrrolidine-containing compounds have been shown to produce psychostimulant effects mediated by the stimulation of dopaminergic neurotransmission .

Action Environment

It is known that the biological activity of pyrrolidine compounds can be influenced by steric factors and the spatial orientation of substituents .

Análisis Bioquímico

Biochemical Properties

3-(Pentan-3-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAOs). These interactions can influence the breakdown of neurotransmitters like dopamine and serotonin, thereby affecting their levels in the brain . Additionally, 3-(Pentan-3-yl)pyrrolidine can bind to certain receptor proteins, modulating their activity and influencing signal transduction pathways .

Cellular Effects

The effects of 3-(Pentan-3-yl)pyrrolidine on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By modulating the activity of enzymes like MAOs, 3-(Pentan-3-yl)pyrrolidine can alter the levels of neurotransmitters, impacting cell communication and signaling . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3-(Pentan-3-yl)pyrrolidine exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with MAOs can result in the inhibition of these enzymes, leading to increased levels of neurotransmitters . Additionally, 3-(Pentan-3-yl)pyrrolidine can interact with receptor proteins, altering their conformation and activity, which in turn affects downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Pentan-3-yl)pyrrolidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(Pentan-3-yl)pyrrolidine remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 3-(Pentan-3-yl)pyrrolidine vary with different dosages in animal models. At low doses, it can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biochemical response .

Metabolic Pathways

3-(Pentan-3-yl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall bioactivity and toxicity .

Transport and Distribution

Within cells and tissues, 3-(Pentan-3-yl)pyrrolidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can affect its biochemical activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 3-(Pentan-3-yl)pyrrolidine is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

3-pentan-3-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-8(4-2)9-5-6-10-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXYYXBIULXIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)

![3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442724.png)

![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)

![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)

![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/structure/B1442742.png)